![molecular formula C18H19N5S B5593376 4-{[4-(二甲氨基)亚苄基]氨基}-5-(2-甲苯基)-4H-1,2,4-三唑-3-硫醇](/img/structure/B5593376.png)

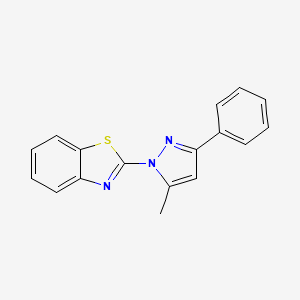

4-{[4-(二甲氨基)亚苄基]氨基}-5-(2-甲苯基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 4-{[4-(dimethylamino)benzylidene]amino}-1,2,4-triazole. It has been studied for its inhibiting potentials on the corrosion of 316 stainless steel (316 SS) in 2M HCl . The study evaluated its performance using weight-loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods at different inhibitor concentrations (5 to 500 ppm) and different temperatures (30 to 60 °C) .

Chemical Reactions Analysis

The compound has been studied for its anticorrosive effects on 316 stainless steel in HCl medium . All three inhibitors inhibited both cathodic and anodic corrosion processes .科学研究应用

Corrosion Inhibition in Stainless Steel

DPhTT: and its derivatives have been studied for their anticorrosive effects on stainless steel. Specifically, researchers evaluated their inhibiting potential against the corrosion of 316 stainless steel (316 SS) in hydrochloric acid (HCl) medium . These compounds demonstrated significant inhibition efficiencies, with DPhTT displaying a maximum inhibiting performance of 94.21% at 500 ppm and 30°C. The inhibitors acted on both cathodic and anodic corrosion processes. The adsorption of these inhibitors on the alloy surface followed the Langmuir isotherm, primarily through chemisorption. Density functional theory (DFT) calculations confirmed the experimental findings.

Catalysis in Isoxazolone Synthesis

Silver nanoparticles: supported on oxides like Al2O3, CeO2, and MgO have been employed as catalysts in the synthesis of isoxazolone-type heterocycles . These catalysts, containing 2 wt% Ag , exhibit catalytic activity in the formation of these important heterocyclic compounds .

Silver-Specific Dye for Autoradiography

5-(4-Dimethylaminobenzylidene)rhodamine: , a derivative of our compound, serves as a silver-specific dye . It has been used in a colorimetric assay to quantify the autoradiographic deposition of silver onto X-ray film after exposure to radiolabeled biological material separated by sodium dodecyl sulfate-polyacrylamide gels .

作用机制

Mode of Action

The compound, being a derivative of Schiff bases, likely interacts with its targets through the formation of a chemisorbed film on the surface of the target . This interaction inhibits both cathodic and anodic processes .

Biochemical Pathways

Schiff bases are known to interact with various biochemical pathways, influencing processes such as transamination reactions, which are important in the metabolism and biosynthesis of amino acids .

Pharmacokinetics

The compound’s inhibitory effects were evaluated at different concentrations (5 to 500 ppm) and different temperatures (30 to 60 °c), suggesting that concentration and temperature can influence its bioavailability .

Result of Action

The compound has been studied for its anticorrosive effects on 316 stainless steel in HCl medium . It was found to display a maximum inhibiting performance of 94.21% at 500 ppm at 30°C . The formation of a chemisorbed film on the surface of the alloy was confirmed, leading to increased corrosion resistance .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as concentration and temperature . Its inhibitory effects were evaluated at different concentrations (5 to 500 ppm) and different temperatures (30 to 60 °C), with the highest inhibitory performance observed at 500 ppm at 30°C .

属性

IUPAC Name |

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5S/c1-13-6-4-5-7-16(13)17-20-21-18(24)23(17)19-12-14-8-10-15(11-9-14)22(2)3/h4-12H,1-3H3,(H,21,24)/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUZHICTGZVYJY-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5593293.png)

![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5593299.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5593305.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5593328.png)

![3-ethyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5593335.png)

![N-cyclohexyl-2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5593348.png)

![2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine](/img/structure/B5593363.png)

![N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5593383.png)

![N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5593390.png)

![(1S*,5R*)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593400.png)